2,4,6-Trimethylstyrene
Overview
Description
2,4,6-Trimethylstyrene is used as an intermediate to produce other chemicals like 2-Methoxy-1-(2, 4, 6-trimethyl-phenyl)-ethanone .
Synthesis Analysis
2,4,6-Trimethylstyrene was found to be polymerizable anionically yielding well-defined samples of poly(2,4,6-trimethylstyrene) with low polydispersity, provided the reaction is carried out at low temperature in a polar solvent .Molecular Structure Analysis
The molecular formula of 2,4,6-Trimethylstyrene is C11H14 . The molecular weight is 146.23 g/mol .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions of 2,4,6-Trimethylstyrene .Physical And Chemical Properties Analysis
2,4,6-Trimethylstyrene has a melting point of -37°C, a boiling point of 209°C (lit.), and a density of 0.906 g/mL at 25°C (lit.) . The refractive index n20/D is 1.532 (lit.) .Scientific Research Applications
Polymer Synthesis and Properties
2,4,6-Trimethylstyrene has been studied for its polymerization properties. It can undergo anionic polymerization, resulting in poly(2,4,6-trimethylstyrene) with low polydispersity when reacted at low temperatures in a polar solvent. The bulky trimethylphenyl substituents in this polymer contribute to enhanced rigidity and a higher glass transition temperature compared to polystyrene and other methyl-substituted polystyrenes (Chaumont et al., 1979). Additionally, 2,4,6-trimethylstyrene is suitable for quasiliving polymerizations, especially due to the prevention of chain transfer by its methyl groups, leading to well-controlled polymer growth (Györ et al., 1984).
Kinetics and Mechanisms in Polymerization
The kinetics of reactions involving 2,4,6-trimethylstyrene have been extensively studied. Its nucleophilicity parameters indicate a less nucleophilic nature compared to styrene, which affects the propagation rate constant in its polymerization (Mayr et al., 2005). The polymerization of 2,4,6-trimethylstyrene in specific conditions, such as with GaCl3 or BCl3 as Lewis acids, can lead to truly living polymers with low ionization and controlled polymerization processes (Vairon et al., 2002).
Radiation-Induced Reactions
In the context of radiation chemistry, polymers derived from 2,4,6-trimethylstyrene have been assessed as negative-working electron-beam resists. Their structure, especially the substitution with methyl groups, influences their reaction to radiation-induced cross-linking and scission (Jones et al., 1990).
Chemical Reactivity and Stereochemistry
The chemical reactivity and stereochemistry of compounds related to 2,4,6-trimethylstyrene have been explored. These studies focus on understanding the polymerization capabilities and the stereochemical aspects that influence their reactivity (Korshak et al., 1954).
Applications in Electron Exchange and Redox Polymers
Methylated derivatives of 2,4,6-trimethylstyrene have been used in the synthesis of electron exchange and redox polymers, demonstrating the potential of these materials in various applications, including in the field of materials science and electronics (Kun et al., 1962).
Environmental and Industrial Applications
Polystyrene-bound 2,4,6-trimethylstyrene derivatives have been studied for their ability to remove contaminants like palladium(II) from aqueous and organic solutions, indicating potential environmental and industrial applications (Ishihara et al., 2000).
Safety And Hazards
2,4,6-Trimethylstyrene may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this chemical .
properties
IUPAC Name |
2-ethenyl-1,3,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-5-11-9(3)6-8(2)7-10(11)4/h5-7H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELBHCVXBSVPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27756-35-0 | |
Record name | Benzene, 2-ethenyl-1,3,5-trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27756-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20227691 | |
Record name | 2,4,6-Trimethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylstyrene | |
CAS RN |
769-25-5 | |
Record name | 2-Ethenyl-1,3,5-trimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethylstyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylmesitylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51012 | |
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Record name | 2,4,6-Trimethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethylstyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,6-TRIMETHYLSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FV7YQ871 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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